molecular formula C13H13ClN4O3S B3042630 2-Chloro-N-{2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}acetamide CAS No. 648859-23-8

2-Chloro-N-{2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}acetamide

Cat. No.: B3042630
CAS No.: 648859-23-8
M. Wt: 340.79 g/mol
InChI Key: TZOUXXNVQWAKEX-UHFFFAOYSA-N
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Description

2-Chloro-N-{2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}acetamide is a complex organic compound characterized by its unique chemical structure This compound features a chloroacetamide group attached to a phenyl ring, which is further substituted with a 1,3-dimethyl-4-nitro-1H-pyrazol-5-ylthio group

Mechanism of Action

Target of Action

It is known that similar compounds in the chloroacetamide class, such as dimethenamid, inhibit the synthesis of certain long-chain fatty acids . This suggests that the compound might interact with enzymes involved in fatty acid synthesis.

Mode of Action

Based on the structure of the compound and its similarity to other chloroacetamide herbicides, it can be inferred that it might inhibit the synthesis of long-chain fatty acids . This inhibition could occur through the compound’s interaction with its targets, leading to changes in the normal functioning of these targets.

Biochemical Pathways

The compound likely affects the biochemical pathways involved in the synthesis of long-chain fatty acids . The inhibition of these pathways could lead to a reduction in the growth of plants, as seen with other chloroacetamide herbicides . The downstream effects of this inhibition could include changes in cell membrane integrity and energy production, given the crucial role of fatty acids in these processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-{2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}acetamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-{2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction of Nitro Group: The major product is the corresponding amino derivative.

    Substitution of Chloro Group: The major products are the substituted acetamides, depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-{2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}acetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-{2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}acetamide is unique due to the presence of both a nitro-substituted pyrazole ring and a thioether linkage. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)sulfanylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O3S/c1-8-12(18(20)21)13(17(2)16-8)22-10-6-4-3-5-9(10)15-11(19)7-14/h3-6H,7H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOUXXNVQWAKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])SC2=CC=CC=C2NC(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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